N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide
Overview
Description
N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide is a chemical compound that has gained a significant amount of attention in scientific research due to its potential therapeutic applications. This compound is a hydrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking cell cycle progression.
Biochemical and Physiological Effects:
N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antitumor and antimicrobial activities can be easily tested using various in vitro assays. However, its in vivo efficacy and toxicity have not been fully evaluated, and further studies are needed to determine its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide. One potential direction is to evaluate its efficacy and toxicity in animal models of cancer and infection. Another direction is to investigate its potential as a combination therapy with other anticancer or antimicrobial agents. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Scientific Research Applications
N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)propanoylamino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2S/c1-3-8-15-13(20)17-16-12(18)9(2)19-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,18)(H2,15,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPOTMWMNHKFQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC=C)OC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-fluorophenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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